molecular formula C9H17N3O4 B11518067 N-(2,2-Dinitropropyl)cyclohexanamine

N-(2,2-Dinitropropyl)cyclohexanamine

Cat. No.: B11518067
M. Wt: 231.25 g/mol
InChI Key: NAXMHKJDAKLRTG-UHFFFAOYSA-N
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Description

N-(2,2-Dinitropropyl)cyclohexanamine is a nitroalkyl-substituted cyclohexanamine derivative. The dinitropropyl group (C(NO₂)₂CH₃) likely enhances its stability and reactivity compared to non-nitrated analogs. Regulatory frameworks such as the Missile Technology Control Regime (MTCR) and Wassenaar Arrangement highlight the strategic importance of similar nitro compounds in military and dual-use technologies .

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2,2-dinitropropyl)cyclohexanamine

InChI

InChI=1S/C9H17N3O4/c1-9(11(13)14,12(15)16)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3

InChI Key

NAXMHKJDAKLRTG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dinitropropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2-dinitropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dinitropropyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

N-(2,2-Dinitropropyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dinitropropyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The nitro groups may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dinitropropyl-Based Plasticizers

Compounds like Bis(2,2-dinitropropyl) acetal (BDNPA) and Bis(2,2-dinitropropyl) formal (BDNPF) are widely used as energetic plasticizers in explosives and propellants. Key differences:

Property N-(2,2-Dinitropropyl)cyclohexanamine BDNPA (CAS 5108-69-0) BDNPF (CAS 5917-61-3)
Molecular Structure Cyclohexylamine + dinitropropyl Acetal-linked dinitropropyl Formal-linked dinitropropyl
Applications Hypothesized: Stabilizers, intermediates Plasticizers for explosives Plasticizers for high-energy formulations
Regulatory Status Likely controlled under MTCR/Wassenaar Listed in MTCR Annex Listed in Wassenaar Arrangement
Stability Moderate (amine group may reduce sensitivity) High thermal stability High compatibility with binders

Other Cyclohexanamine Derivatives

(a) 4,4'-Methylenebis[N-(1-methylpropyl)cyclohexanamine] (CAS 154279-60-4)

This compound, regulated under chemical control laws , shares the bis-cyclohexanamine structure but lacks nitro groups. Comparison:

Property This compound 4,4'-Methylenebis[...]cyclohexanamine
Functional Groups Dinitropropyl, amine Methylenebis, methylpropyl
Hazards Potential explosiveness (nitro groups) Low explosivity; irritant (H302, H315)
Uses Energetic materials Industrial chemical synthesis

The nitro groups in this compound confer higher energy density but also greater sensitivity and regulatory scrutiny compared to non-nitrated analogs .

(b) N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6)

This alkyne-substituted cyclohexanamine is used in laboratory research. Key contrasts:

Property This compound N-(1-Methylprop-2-yn-1-yl)cyclohexanamine
Reactivity Nitro groups enable redox reactions Alkyne group supports click chemistry
Safety Profile High risk of detonation Lower hazard (no nitro groups)
Molecular Weight ~265 g/mol (estimated) 151.25 g/mol

Nitroaromatic Amines

Compounds like N-(4-Nitrophenyl)-N-phenylamine (studied for impact sensitivity ) differ in aromaticity but share nitro-amine motifs:

Property This compound N-(4-Nitrophenyl)-N-phenylamine
Structure Aliphatic nitroalkylamine Aromatic nitroamine
Energy Content Lower due to aliphatic chain Higher (aromatic stabilization)
Sensitivity Moderate (predicted) High (impact-sensitive)

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